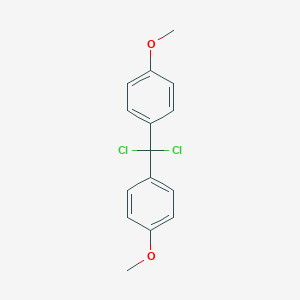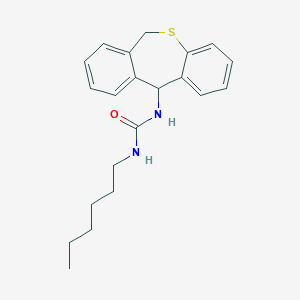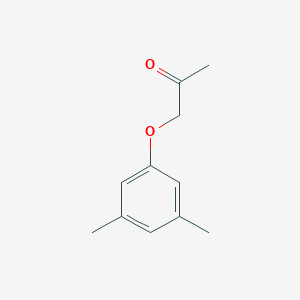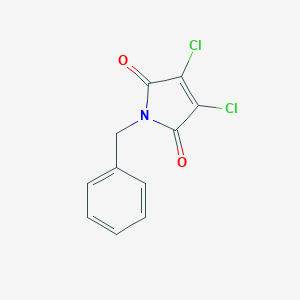
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as BDPC, is a chemical compound that belongs to the class of pyrrole-2,5-dione derivatives. It has gained attention in the field of scientific research due to its potential use as a pharmacological agent. BDPC has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of BDPC is not fully understood. However, it has been suggested that BDPC exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, BDPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of BDPC.
Effets Biochimiques Et Physiologiques
BDPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDPC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BDPC has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BDPC is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of BDPC is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of BDPC. One area of research is the development of more efficient synthesis methods for BDPC. Another area of research is the identification of the exact molecular targets of BDPC and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of BDPC in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of BDPC has been extensively studied and several methods have been developed. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with benzylamine to form the intermediate compound, which is then reacted with phthalic anhydride to yield BDPC.
Applications De Recherche Scientifique
BDPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. Several studies have reported the antitumor activity of BDPC against various types of cancer cells, including breast, lung, and colon cancer cells. BDPC has also been found to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, BDPC has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
16114-24-2 |
|---|---|
Nom du produit |
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
1-benzyl-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
AMPIBHISOFMVMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



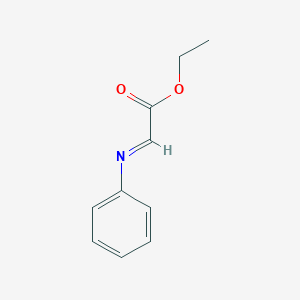
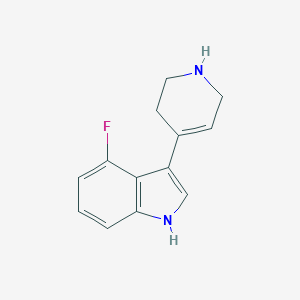
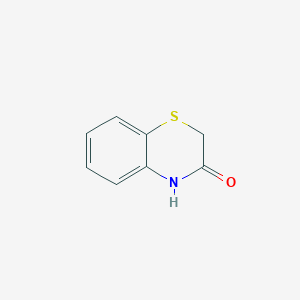
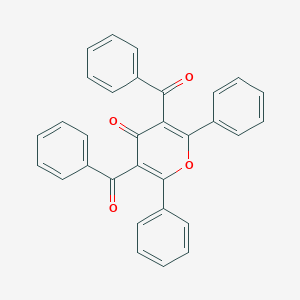
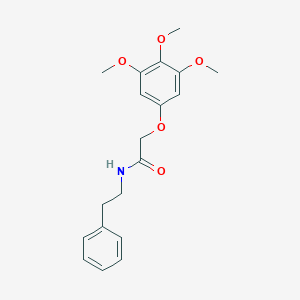
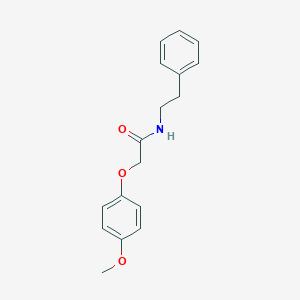
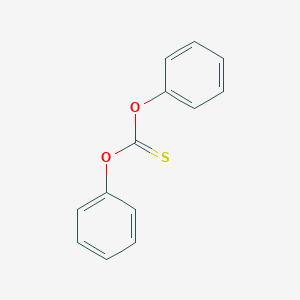
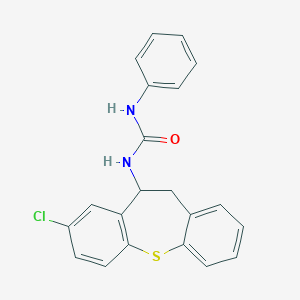
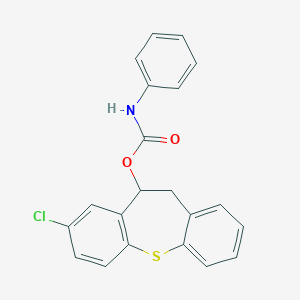
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
